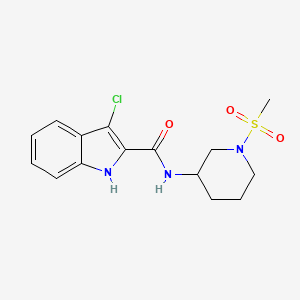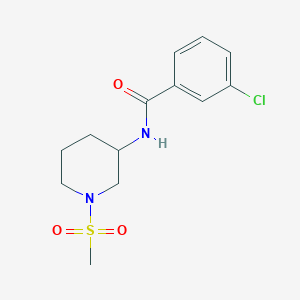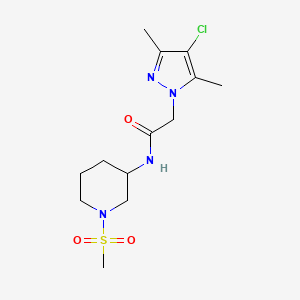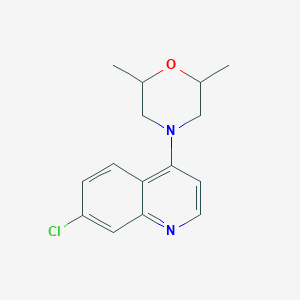
(5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone is a chemical compound that belongs to the class of morpholine derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects through the inhibition of specific enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone can modulate various biochemical and physiological processes in the body. For example, it has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, the compound's low solubility in water may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone. One direction is to further investigate its mechanism of action and identify specific molecular targets that may be involved in its pharmacological effects. Another direction is to evaluate its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound's potential as a lead compound for the development of novel drugs with improved pharmacological properties could be explored.
Synthesemethoden
The synthesis of (5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone has been described in the literature. One of the methods involves the reaction of 5-methylfurfural with 2-methyl-6-phenylmorpholine-4-carbaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
(5-Methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
(5-methylfuran-2-yl)-(2-methyl-6-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-12-8-9-15(20-12)17(19)18-10-13(2)21-16(11-18)14-6-4-3-5-7-14/h3-9,13,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLOEMRFZJNOMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2=CC=CC=C2)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-[(4-amino-4-oxobutyl)amino]-1-oxo-3-phenylpropan-2-yl]adamantane-1-carboxamide](/img/structure/B7533197.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-hydroxy-1-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B7533206.png)
![4-Chloro-2-methyl-5-[(2-phenyloxan-3-yl)methylamino]pyridazin-3-one](/img/structure/B7533208.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7533224.png)


![1-(5-Chlorothiophen-2-yl)-4-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7533248.png)
![N-[[4-(1,3-benzodioxol-5-yl)oxan-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B7533251.png)

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide](/img/structure/B7533282.png)
![[5-[(2-Methoxyphenoxy)methyl]furan-2-yl]-(2-methyl-6-phenylmorpholin-4-yl)methanone](/img/structure/B7533288.png)
